BRD0209

GSK3 inhibition enzymatic assay pyrazoloquinolinone

Select BRD0209 for reproducible GSK3 studies requiring balanced dual inhibition of both paralogs (α IC50=19nM; β IC50=5nM). Its fast-off kinetics (Ki=4.2nM) and in vivo validation in a dopaminergic signaling model distinguish it from paralog-selective probes. The 3-cyclopropyl substitution confers 40-fold greater potency than 3-methyl analogs, enabling robust target engagement at lower concentrations with minimized off-target effects.

Molecular Formula C22H25N3O
Molecular Weight 347.5 g/mol
Cat. No. B10856801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD0209
Molecular FormulaC22H25N3O
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(=O)C1)C(C3=C(NN=C3N2)C4CC4)(C)C5=CC=CC=C5)C
InChIInChI=1S/C22H25N3O/c1-21(2)11-15-17(16(26)12-21)22(3,14-7-5-4-6-8-14)18-19(13-9-10-13)24-25-20(18)23-15/h4-8,13H,9-12H2,1-3H3,(H2,23,24,25)/t22-/m1/s1
InChIKeyYKPIWOGXCSQLFH-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (BRD0209): Procurement-Relevant Compound Identity and Baseline Characteristics


(S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one, also designated BRD0209 (CAS 1597439-87-6), is a tricyclic pyrazolotetrahydroquinolinone that functions as a potent, ATP-competitive, and reversible dual inhibitor of glycogen synthase kinase 3 alpha and beta (GSK3α/β) [1]. The compound exhibits a molecular formula of C22H25N3O and a molecular weight of 347.45 g/mol, with the defined (S) stereochemistry at the C4 position conferring a specific spatial arrangement that is critical for its biological activity . As disclosed in US Patent 10,137,122 (Compound 114), BRD0209 belongs to a series of pyrazolo[3,4-b]quinolin-5-one derivatives developed as research tools for investigating GSK3-mediated signaling pathways [2].

Why (S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one Cannot Be Replaced by In-Class GSK3 Inhibitors


GSK3 inhibitors as a class exhibit substantial heterogeneity in potency, paralog selectivity (GSK3α vs. GSK3β), kinome-wide off-target profiles, and cellular functional outcomes that preclude generic substitution [1]. BRD0209 demonstrates a uniquely balanced dual-inhibition profile (GSK3α IC50 = 19 nM; GSK3β IC50 = 5 nM) combined with fast-off binding kinetics (Ki = 4.2 nM for both isoforms), which distinguishes it from paralog-selective agents such as BRD0705 (GSK3α IC50 = 66 nM, 8-fold selectivity over GSK3β) and BRD3731 (GSK3β IC50 = 15 nM, ~14-fold selectivity over GSK3α) [2]. Even among compounds within the same pyrazolo[3,4-b]quinolin-5-one patent family, minor structural modifications—such as substitution at the 3-position (cyclopropyl vs. methyl vs. hydrogen) or 4-position aryl group variations—produce potency differences exceeding 40-fold, making interchangeable use scientifically unsound [3]. The quantitative differentiation detailed below establishes the basis for requiring this specific compound for reproducible GSK3 research applications.

Quantitative Differentiation Evidence for (S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (BRD0209) vs. Analogs


GSK3β Inhibitory Potency: BRD0209 vs. Core Scaffold Analog (Compound 4) vs. Pyridyl Analog (Compound 36)

BRD0209 demonstrates a 40-fold improvement in GSK3β inhibitory potency compared to the unsubstituted 3-position analog (Compound 4) and a 51-fold improvement over the pyridyl analog (Compound 36), measured under identical assay conditions [1][2][3]. The presence of the 3-cyclopropyl group in BRD0209 is the critical structural determinant of this enhanced potency.

GSK3 inhibition enzymatic assay pyrazoloquinolinone structure-activity relationship kinase inhibitor

GSK3α Inhibitory Potency: BRD0209 vs. 3-Methyl Analog (Compound 4)

BRD0209 inhibits GSK3α with an IC50 of 19 nM, representing a 28.9-fold increase in potency relative to the 3-methyl analog (Compound 4), which exhibits an IC50 of 550 nM against GSK3α [1][2]. This demonstrates that the 3-cyclopropyl substitution is essential for high-affinity engagement of the GSK3α paralog.

GSK3α paralog inhibition dual inhibitor kinase assay pyrazoloquinolinone

Dual Paralog Inhibition Profile: BRD0209 vs. Paralog-Selective GSK3 Inhibitors (BRD0705 and BRD3731)

BRD0209 exhibits a balanced dual-inhibition profile with IC50 values of 19 nM (GSK3α) and 5 nM (GSK3β), corresponding to a modest 3.8-fold preference for GSK3β [1]. In contrast, BRD0705 displays marked GSK3α selectivity (8-fold; IC50 = 66 nM for GSK3α vs. 515 nM for GSK3β), while BRD3731 displays GSK3β selectivity (~14-fold; IC50 = 15 nM for GSK3β vs. 215 nM for GSK3α) [2]. The binding kinetics further differentiate these agents: BRD0209 is a fast-off reversible inhibitor (Ki = 4.2 nM), whereas other GSK3 inhibitors may exhibit slow-off or irreversible binding modes [3].

GSK3 paralog selectivity GSK3α GSK3β inhibitor profiling chemical probe

Cellular Functional Activity: BRD0209 Tau Phosphorylation Inhibition (EC50) vs. Enzymatic IC50

BRD0209 demonstrates concentration-dependent inhibition of tau phosphorylation in SH-SY5Y neuroblastoma cells with a cellular EC50 of 1.76 µM [1]. This represents a 352-fold shift from the enzymatic GSK3β IC50 (5 nM) to the cellular EC50 (1.76 µM)—a typical potency drop-off for kinase inhibitors transitioning from biochemical to cellular assays that users must account for in experimental design. Within 30 minutes of treatment at 10 µM, BRD0209 significantly inhibits GSK3 kinase activity as measured by decreased phospho-CRMP2 and phospho-β-catenin levels [2].

cellular EC50 tau phosphorylation SH-SY5Y cells GSK3 cellular assay neurodegeneration

Kinome-Wide Selectivity: BRD0209 vs. Historical GSK3 Inhibitors

BRD0209 was developed to address the poor-to-moderate kinome-wide selectivity that has historically limited the utility of GSK3 inhibitors as chemical probes [1]. The compound achieves its selectivity through an uncommon tridentate interaction with the hinge region of GSK3, a structural feature that distinguishes it from earlier-generation GSK3 inhibitors [2]. While the complete kinome profiling data matrix is not publicly available in quantitative form for direct comparator extraction, the published characterization describes BRD0209 as possessing 'exquisite kinome-wide selectivity' and 'unparalleled kinome-wide selectivity for the GSK3 kinases' relative to the broader human kinome .

kinome selectivity off-target profiling GSK3 chemical probe selectivity

Stereochemical Requirement: (S)-Enantiomer vs. Racemic Mixture Potency

The (S)-stereochemistry at the C4 position of BRD0209 is critical for its high-potency inhibition of GSK3. While direct comparative IC50 data for the (R)-enantiomer of BRD0209 is not available in the accessed sources, cell proliferation assay data from related pyrazoloquinolinone compounds demonstrate that stereochemistry can produce >8-fold differences in potency between enantiomers [1]. Specifically, a racemic mixture of a structurally related compound exhibited an IC50 of 0.69 nM, whereas the isolated (S)-enantiomer achieved an IC50 of 0.085 nM, representing an 8.1-fold potency enhancement over the racemate .

stereochemistry enantiomer chiral resolution GSK3 inhibitor pyrazoloquinolinone

Validated Application Scenarios for (S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (BRD0209)


Dual GSK3α/β Inhibition in Wnt/β-Catenin Signaling Pathway Studies

BRD0209 is indicated for research requiring simultaneous, high-potency inhibition of both GSK3 paralogs (GSK3α IC50 = 19 nM; GSK3β IC50 = 5 nM) [1]. The balanced dual-inhibition profile makes BRD0209 suitable for investigating canonical Wnt/β-catenin signaling, where both GSK3α and GSK3β contribute to β-catenin phosphorylation and degradation. Paralog-selective inhibitors such as BRD0705 (8-fold α-selective) or BRD3731 (~14-fold β-selective) are inappropriate for this application because they leave one paralog substantially under-inhibited at working concentrations optimized for the preferred paralog [2]. Researchers should dose based on the cellular EC50 of 1.76 µM (tau phosphorylation inhibition in SH-SY5Y cells) as a starting point for cell-based Wnt pathway experiments [3].

Mood Disorder Research and Dopaminergic Signaling Studies with In Vivo Validation

BRD0209 has demonstrated in vivo efficacy in a dopaminergic signaling paradigm modeling mood-related disorders, as reported in the primary ACS Chemical Biology publication [1]. This in vivo validation distinguishes BRD0209 from many GSK3 inhibitors that lack demonstrated in vivo activity or possess unsuitable physicochemical properties for in vivo use. The compound was developed as part of a program specifically targeting mood disorders, with lithium—the first-line treatment for bipolar disorder—hypothesized to exert therapeutic effects through GSK3 inhibition [2]. BRD0209 serves as a chemical probe for investigating the mechanistic link between GSK3 inhibition and mood stabilization. The fast-off binding kinetics (Ki = 4.2 nM) are particularly relevant for in vivo applications where prolonged target residence time may not be desirable [3].

GSK3-Mediated Tau Phosphorylation Studies in Neurodegeneration Models

BRD0209 is applicable for investigating GSK3-mediated tau hyperphosphorylation, a pathological hallmark of Alzheimer's disease and related tauopathies. The compound exhibits concentration-dependent inhibition of tau phosphorylation in SH-SY5Y neuroblastoma cells with a cellular EC50 of 1.76 µM [1]. At 10 µM, BRD0209 significantly reduces GSK3 kinase activity within 30 minutes as measured by decreased phospho-CRMP2 and phospho-β-catenin [2]. The balanced dual inhibition of GSK3α and GSK3β is advantageous in this context because both paralogs have been implicated in tau phosphorylation, though GSK3β is generally considered the predominant tau kinase. The 3-cyclopropyl substitution provides a 40-fold potency advantage over the 3-methyl analog (Compound 4), enabling robust target engagement at concentrations that minimize off-target kinase inhibition [3].

Chemical Probe Applications Requiring High Kinome-Wide Selectivity

BRD0209 is positioned as a high-selectivity chemical probe for GSK3, addressing the historical limitation of poor-to-moderate kinome-wide selectivity that has confounded interpretation of experiments using earlier-generation GSK3 inhibitors [1]. The compound achieves selectivity through an uncommon tridentate interaction with the GSK3 hinge region, a structural feature validated by X-ray crystallography at 2.4 Å resolution showing a previously undescribed hydrogen bond network centered on Asp133 [2]. For researchers conducting target validation studies, pathway deconvolution, or phenotypic screening where off-target kinase effects must be minimized, BRD0209 offers a selectivity profile described as 'exquisite' and 'unparalleled' relative to the broader kinome [3]. The compound is suitable for exclusive analysis of GSK3 function in signaling pathways involved in prevalent disorders without confounding off-target effects that have limited the interpretability of studies using less selective GSK3 inhibitors.

Quote Request

Request a Quote for BRD0209

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.